molecular formula C5H8FN3 B2602379 1-(2-fluoroethyl)-1H-pyrazol-5-amine CAS No. 689295-20-3

1-(2-fluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B2602379
CAS No.: 689295-20-3
M. Wt: 129.138
InChI Key: BUNVCCYGOGHEJT-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and an amine group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-fluoroethyl)-1H-pyrazol-5-amine are largely determined by its interactions with various biomolecules. For instance, it has been suggested that this compound may interact with the L-type amino acid transporter 1 (LAT1), which is known to mediate the uptake of large, neutral amino acids . The nature of these interactions is likely to be influenced by the specific chemical structure of this compound, particularly the presence of the fluorine atom .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve a range of binding interactions with biomolecules, as well as potential effects on enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary depending on the dosage used . Studies have suggested that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be mediated by specific transporters or binding proteins . This compound may also have effects on its localization or accumulation within cells

Subcellular Localization

This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole precursor. One common method includes the nucleophilic substitution reaction where 2-fluoroethylamine reacts with a halogenated pyrazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoroethyl)-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a fluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-fluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVCCYGOGHEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide (15.7 g) in methanol (78 ml) was added concentrated hydrochloric acid (21 ml) at room temperature. The reaction mixture was stirred for 3.5 hours and evaporated in vacuo. The residue was dissolved in ethyl acetate and washed with aqueous sodium hydrogen carbonate solution. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 1-(2-fluoroethyl)-1H-pyrazol-5-amine (12 g).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One

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